molecular formula C24H27N3O3 B11118948 N-(cyclohexylmethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(cyclohexylmethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11118948
M. Wt: 405.5 g/mol
InChI Key: ZZRPJUXUUKDHHD-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is an organic compound with a complex structure that includes a cyclohexylmethyl group, a phenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps. One common method involves the reaction of cyclohexylmethylamine with 4-methylbenzoyl chloride to form an intermediate, which is then reacted with 2-(4-hydroxyphenyl)acetic acid and 1,2,4-oxadiazole-5-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(cyclohexylmethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclohexylmethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to its specific structural features, such as the presence of the oxadiazole ring and the combination of cyclohexylmethyl and phenyl groups

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C24H27N3O3/c1-17-7-9-19(10-8-17)23-26-24(30-27-23)20-11-13-21(14-12-20)29-16-22(28)25-15-18-5-3-2-4-6-18/h7-14,18H,2-6,15-16H2,1H3,(H,25,28)

InChI Key

ZZRPJUXUUKDHHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NCC4CCCCC4

Origin of Product

United States

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